Iron Oxide Black

Vue d'ensemble

Description

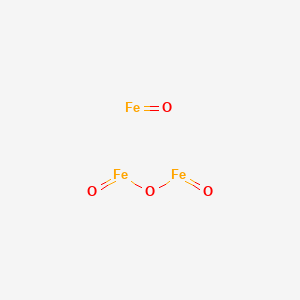

Iron Oxide Black, also known as iron (II,III) oxide, is a chemical compound with the formula Fe₃O₄. It occurs naturally as the mineral magnetite and is one of the several iron oxides. This compound is notable for its magnetic properties and is widely used as a black pigment in various applications, including coatings, inks, and cosmetics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Iron Oxide Black can be synthesized through several methods:

Chemical Co-precipitation: This involves mixing iron (II) chloride and iron (III) chloride in the presence of a base such as sodium hydroxide or ammonia.

Thermal Decomposition: Heating iron salts such as iron (II) sulfate or iron (III) nitrate in the presence of a reducing agent can produce this compound.

Industrial Production Methods:

Analyse Des Réactions Chimiques

Iron Oxide Black undergoes various chemical reactions, including:

Oxidation: It can be oxidized to iron (III) oxide (Fe₂O₃) in the presence of oxygen at high temperatures.

Substitution: this compound can react with acids to form iron salts and water.

Common Reagents and Conditions:

Oxidation: Oxygen or air at high temperatures.

Reduction: Hydrogen or carbon monoxide at elevated temperatures.

Substitution: Strong acids like sulfuric acid or hydrochloric acid.

Major Products Formed:

Oxidation: Iron (III) oxide (Fe₂O₃).

Reduction: Iron (II) oxide (FeO) or metallic iron (Fe).

Substitution: Iron salts such as iron (III) sulfate.

Applications De Recherche Scientifique

Industrial Applications

Pigments in Coatings and Paints

Iron oxide black is extensively used as a pigment in coatings and paints due to its deep black color and excellent opacity. It provides durability and resistance to weathering, making it suitable for automotive paints, industrial coatings, and protective coatings for metal surfaces. The pigment's stability under UV light enhances the longevity of painted surfaces .

Construction Materials

In the construction industry, this compound serves as a coloring agent for concrete and other building materials. Its incorporation improves aesthetic appeal while maintaining structural integrity. The pigment's resistance to fading ensures that colored concrete retains its appearance over time .

Environmental Applications

Heavy Metal Adsorption

this compound has shown potential in environmental remediation, particularly in the adsorption of heavy metals from wastewater. Its porous structure allows for effective capture of contaminants, making it valuable in water treatment processes .

Soil Remediation

The compound can also be utilized in soil remediation efforts, where it aids in immobilizing toxic metals and improving soil quality. This application is particularly relevant in areas affected by industrial pollution .

Cosmetic and Personal Care Products

This compound is increasingly incorporated into cosmetic formulations due to its safety profile and efficacy as a colorant. It is used in products such as foundations, sunscreens, and tattoo inks. Research indicates that iron oxide pigments can provide protection against high-energy visible (HEV) light, enhancing the photoprotection offered by sunscreens when combined with other ingredients like zinc oxide .

Biomedical Applications

In the biomedical field, this compound is explored for its magnetic properties. It has potential applications in targeted drug delivery systems and magnetic resonance imaging (MRI) contrast agents. The biocompatibility of iron oxide makes it suitable for various medical applications .

Case Studies

| Industry/Application | Case Study Description |

|---|---|

| Water Treatment | Use of this compound for heavy metal adsorption from industrial wastewater resulted in significant contaminant reduction. |

| Cosmetics | Formulations containing this compound demonstrated enhanced protection against HEV light in clinical trials. |

| Construction | Incorporation of this compound into concrete improved aesthetic quality while maintaining structural performance. |

Mécanisme D'action

Iron Oxide Black can be compared with other iron oxides and black pigments:

Iron (III) Oxide (Fe₂O₃): Unlike this compound, iron (III) oxide is not magnetic and is commonly used as a red pigment.

Iron (II) Oxide (FeO): This compound is less stable and more reactive than this compound.

Carbon Black (PBk7): A carbon-based black pigment that is highly opaque and has a high tinting strength, but lacks the magnetic properties of this compound.

Uniqueness: this compound’s unique combination of magnetic properties and chemical stability makes it particularly valuable in applications requiring magnetic manipulation and durability .

Comparaison Avec Des Composés Similaires

- Iron (III) Oxide (Fe₂O₃)

- Iron (II) Oxide (FeO)

- Carbon Black (PBk7)

- Lamp Black (PBk6)

Activité Biologique

Iron oxide black, primarily composed of magnetite (Fe₃O₄) or hematite (Fe₂O₃), has garnered significant attention in various fields due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by case studies and research findings.

Overview of this compound

This compound is a naturally occurring mineral and is widely used in various applications, including pigments, catalysts, and biomedical fields. Its unique properties, such as biocompatibility, magnetic characteristics, and ability to generate reactive oxygen species (ROS), make it a valuable compound in biological research.

Antibacterial Properties

Research indicates that iron oxide nanoparticles exhibit substantial antibacterial activity. For instance, iron oxide nanoparticles synthesized using black cumin extract demonstrated significant antibacterial effects against various pathogens, including Klebsiella pneumoniae and Escherichia coli. The antibacterial efficacy was found to be dose-dependent, with higher concentrations leading to increased inhibition zones in bacterial cultures .

Antioxidant Effects

This compound also displays notable antioxidant properties. A study highlighted the antioxidant potential of iron oxide nanoparticles synthesized from honey, showing an IC₅₀ value of 22 µg/mL. The nanoparticles exhibited increased total antioxidant capacity with rising concentrations, suggesting their potential use in combating oxidative stress-related diseases .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been documented in several studies. The nanoparticles showed a significant reduction in pro-inflammatory markers in vitro. In particular, the synthesized iron oxide nanoparticles demonstrated an IC₅₀ value of 70 µg/mL for anti-inflammatory activity, indicating their potential therapeutic role in inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Generation of Reactive Oxygen Species (ROS) : Iron oxide nanoparticles can catalyze reactions that produce ROS, which are effective in damaging bacterial cell walls and membranes.

- Surface Interactions : The large surface area-to-volume ratio allows for enhanced interactions with cellular components, facilitating the uptake by cells and subsequent biological responses.

- Immune Modulation : Iron oxide nanoparticles can influence immune cell functions, enhancing phagocytosis and modulating cytokine release.

Case Studies

Research Findings

A comparative study evaluated the effects of iron oxide against traditional iron supplements like ferrous sulfate. Results indicated that iron oxide had comparable absorption rates and efficacy in improving serum iron levels in animal models . This positions iron oxide as a viable alternative for dietary supplementation.

Propriétés

IUPAC Name |

oxoiron;oxo(oxoferriooxy)iron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Fe.4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVJSHCCFOBDDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Fe].O=[Fe]O[Fe]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA | |

| Record name | C.I. Pigment Black 11 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1317-61-9 | |

| Record name | C.I. Pigment Black 11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012227893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Pigment Black 11 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron oxide black | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.